![molecular formula C10H17NO2 B6324814 (2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97% CAS No. 1313282-10-8](/img/structure/B6324814.png)
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure. .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, reactivity with other compounds, and its redox potential .Scientific Research Applications
Biotechnological Applications
The compound could potentially be used in the development of multienzyme complexes . Multienzyme complexes are formed by cascading complexes, which are multiple functionally related enzymes that continuously and efficiently catalyze the production of substrates . These complexes have many advantages, such as fewer side reactions, a high product yield, a fast reaction speed, easy product separation, a tolerable toxic environment, and robust system operability .
Synthetic Biology
The compound might be used in the field of synthetic biology, particularly in the research of multienzyme complexes . The research progress of multienzyme complexes in nature and multienzyme cascades in vivo or in vitro will be introduced, and the discovered enzyme cascades concerning scaffolding proteins will also be discussed .
Biochemical Catalysis
The compound could be used in biochemical catalysis processes. This process may require an enzyme to participate in a specific series of reactions or use different types of enzymes to produce the desired products .
Enzyme Optimization
The compound might be used in the optimization of enzymes for better catalysis of various biochemical reactions in the cells .
Drug Synthesis
The compound is an intermediate in the synthesis of Perindopril . The completely diastereoselective α-alkylation of oxazolidinone provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer .
Genomic DNA and RNA Extraction
Although not directly related to “(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid”, similar compounds have been used in the extraction of genomic DNA and RNA from buccal cells . This suggests potential applications in genetic research and diagnostics.
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFZRWAQJBNFG-KTOWXAHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCCCC2N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC2CCCCC2N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705312 | |
Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
CAS RN |
794499-96-0 | |
Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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